2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine
Description
Chemical Identity and Properties
2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS: 1542116-43-7) is a heterocyclic compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . Structurally, it comprises a tetrahydrofuran (oxolane) ring substituted at position 2 with a 1,5-dimethylpyrazole moiety and an amine group at position 2. This arrangement confers both hydrogen-bonding capability (via the amine) and aromatic π-system interactions (via the pyrazole ring). The compound’s dihydrochloride salt variant (CAS: 2044705-53-3, molecular weight: 254.16 g/mol) is also documented, enhancing its solubility in polar solvents .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9/h5,8-9H,3-4,10H2,1-2H3 |
InChI Key |
IMEFHYRQGSBUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Formation of the Oxolane Ring: The oxolane ring can be introduced by reacting the pyrazole derivative with an appropriate oxirane or oxolane precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or oxolane rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine and related pyrazole derivatives.
Table 1: Comparative Analysis of Pyrazole-Based Compounds
Key Observations:
Structural Complexity and Functional Groups: The target compound is less sterically hindered compared to derivatives like C₃₅H₄₃N₃O₄S (from ), which features bulky t-butylphenol and benzo[1,3]dioxolyl groups. This difference likely impacts bioavailability, with the smaller oxolane-pyrazole structure favoring better membrane permeability .
Hydrogen-Bonding and Solubility :
- The dihydrochloride salt of the target compound (CAS: 2044705-53-3) shows improved aqueous solubility compared to its free base due to ionic interactions, a property critical for parenteral drug formulations .
- Sulfonamide-containing derivatives (e.g., C₂₈H₃₁BrN₄O₄S₂ in ) leverage sulfonyl groups for stronger hydrogen-bonding interactions with enzyme active sites, enhancing target affinity .
Bromothiophene-substituted pyrazoles (e.g., C₂₈H₃₁BrN₄O₄S₂) exhibit kinase-inhibitory activity, highlighting the role of halogenated aryl groups in modulating selectivity .
Biological Activity
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine is a compound featuring both a pyrazole and an oxolane ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The chemical structure of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine |
| InChI Key | IMEFHYRQGSBUQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)C2C(CCO2)N |
The biological activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the structural features of the pyrazole and oxolane rings .
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine, as anticancer agents. For instance:
- Cell Line Studies : Compounds similar to 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1,5-dimethylpyrazol) | MCF7 | 3.79 |
| SF-268 | 12.50 | |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
The pyrazole moiety is well-known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine may also exhibit similar anti-inflammatory effects through COX inhibition .
Study on Anticancer Efficacy
A notable study investigated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with structural similarities to 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine exhibited significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.39 µM to 0.46 µM .
Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that certain pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism suggests that compounds like 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine could be developed further for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
